Pyrene-PEG2-azide: A Technical Guide for Researchers
Pyrene-PEG2-azide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Pyrene-PEG2-azide is a versatile, fluorescent chemical probe that serves as a cornerstone in modern bioconjugation and drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and characterization data.
Core Concepts: Structure and Function
Pyrene-PEG2-azide, systematically named N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)pyrene-1-carboxamide, is a bifunctional molecule featuring a pyrene moiety and a terminal azide group, connected by a hydrophilic diethylene glycol (PEG2) linker.[1]
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Pyrene Moiety: A polycyclic aromatic hydrocarbon that exhibits strong intrinsic fluorescence, making it an excellent reporter group for imaging and detection applications.[2] Its excitation and emission spectra are well-characterized, allowing for sensitive detection in various biological assays.
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PEG2 Linker: The diethylene glycol spacer enhances the aqueous solubility of the molecule, which is crucial for its use in biological systems.[3] The flexibility and length of the PEG linker can also be critical in applications like PROTAC development, where it influences the formation of the ternary complex.[4]
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Azide Group: This functional group is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This highly efficient and specific reaction allows for the covalent attachment of Pyrene-PEG2-azide to molecules containing an alkyne group.
Physicochemical and Spectroscopic Data
The key quantitative properties of Pyrene-PEG2-azide are summarized in the tables below for easy reference and comparison.
| Identifier | Value |
| IUPAC Name | N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)pyrene-1-carboxamide |
| CAS Number | 2135330-58-2 |
| Chemical Formula | C₂₃H₂₂N₄O₃ |
| Molecular Weight | 402.45 g/mol |
| Exact Mass | 402.1692 |
| Property | Value |
| Appearance | Yellow viscous liquid or solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | Store at -20°C, desiccated and protected from light |
| Spectroscopic Property | Wavelength (nm) |
| Excitation Maximum | ~339 nm |
| Emission Maximum | ~384 nm |
Characterization Data
Precise characterization is essential for ensuring the quality and reliability of Pyrene-PEG2-azide in experimental settings.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 403.1765 | Typically reported by suppliers |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly available, experimentally acquired ¹H and ¹³C NMR spectra for Pyrene-PEG2-azide are limited, the expected chemical shifts can be predicted based on the structure and data from its precursors, pyrene-1-carboxylic acid and 2-(2-(2-azidoethoxy)ethoxy)ethanamine.
Note: The following are predicted assignments and may vary slightly from experimental data.
¹H NMR (predicted):
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Pyrene protons: Multiple signals in the aromatic region (~8.0-9.0 ppm).
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PEG protons: A series of triplets and multiplets in the range of ~3.5-4.0 ppm.
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Amide proton: A broad singlet or triplet around ~7.0-8.0 ppm.
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Azide-adjacent protons: A triplet around ~3.4 ppm.
¹³C NMR (predicted):
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Pyrene carbons: Multiple signals in the aromatic region (~120-135 ppm).
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Carbonyl carbon: A signal around ~165-170 ppm.
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PEG carbons: Signals in the range of ~40-70 ppm.
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Azide-adjacent carbon: A signal around ~50 ppm.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Pyrene-PEG2-azide and its application in bioconjugation via click chemistry.
Synthesis of Pyrene-PEG2-azide
The synthesis of Pyrene-PEG2-azide is a two-step process involving the synthesis of the amino-PEG2-azide linker followed by its coupling with pyrene-1-carboxylic acid.
Step 1: Synthesis of 2-(2-(2-azidoethoxy)ethoxy)ethanamine
This protocol is adapted from established methods for the synthesis of amino-PEG-azide linkers.
Materials:
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2-[2-(2-Chloroethoxy)ethoxy]ethanamine
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Sodium azide (NaN₃)
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Dimethylformamide (DMF)
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Deionized water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve 2-[2-(2-Chloroethoxy)ethoxy]ethanamine and an excess of sodium azide (typically 1.5-3 equivalents) in DMF.
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Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature and dilute with deionized water.
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Extract the aqueous layer with ethyl acetate multiple times.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-(2-azidoethoxy)ethoxy)ethanamine.
Step 2: Amide Coupling of Pyrene-1-carboxylic Acid and 2-(2-(2-azidoethoxy)ethoxy)ethanamine
This protocol utilizes standard peptide coupling reagents.
Materials:
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Pyrene-1-carboxylic acid
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2-(2-(2-azidoethoxy)ethoxy)ethanamine (from Step 1)
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Hydroxybenzotriazole (HOBt)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve pyrene-1-carboxylic acid, EDC (1.2 eq.), and HOBt (1.2 eq.) in DCM or DMF.
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Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
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Add a solution of 2-(2-(2-azidoethoxy)ethoxy)ethanamine (1.0 eq.) and TEA or DIPEA (2-3 eq.) in the same solvent to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, filter the reaction mixture if a precipitate (e.g., DCU from DCC) has formed.
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Dilute the filtrate with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure Pyrene-PEG2-azide.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for labeling an alkyne-containing biomolecule with Pyrene-PEG2-azide.
Materials:
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Pyrene-PEG2-azide
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Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid)
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
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Phosphate-buffered saline (PBS) or another suitable aqueous buffer
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Dimethyl sulfoxide (DMSO)
Procedure:
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Prepare stock solutions:
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Pyrene-PEG2-azide in DMSO (e.g., 10 mM).
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Alkyne-modified biomolecule in a suitable buffer.
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CuSO₄ in deionized water (e.g., 50 mM).
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Sodium ascorbate in deionized water (e.g., 500 mM, prepare fresh).
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THPTA or TBTA in DMSO or water (e.g., 100 mM).
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In a microcentrifuge tube, combine the alkyne-modified biomolecule with a molar excess of Pyrene-PEG2-azide (typically 2-10 equivalents).
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Add the copper-chelating ligand (THPTA or TBTA) to the mixture.
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Add CuSO₄ to the reaction mixture. The final concentration of copper is typically in the range of 50-500 µM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.
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Incubate the reaction at room temperature for 1-4 hours, or as optimized for the specific biomolecule. The reaction can be protected from light to prevent photobleaching of the pyrene fluorophore.
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The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.
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The efficiency of labeling can be assessed by fluorescence spectroscopy or mass spectrometry.
Applications in Research and Drug Development
Pyrene-PEG2-azide is a valuable tool in a variety of research areas due to its unique combination of properties.
Bioconjugation and Fluorescent Labeling
The primary application of Pyrene-PEG2-azide is the fluorescent labeling of biomolecules. Its azide functionality allows for its specific attachment to alkyne-modified proteins, nucleic acids, lipids, or other molecules of interest. The attached pyrene moiety then serves as a sensitive fluorescent probe for:
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Fluorescence Microscopy: Visualizing the localization and trafficking of labeled molecules within cells.
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Flow Cytometry: Quantifying labeled cells or molecules.
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Fluorescence Resonance Energy Transfer (FRET): Studying molecular interactions and conformational changes.
PROTAC Development
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. Pyrene-PEG2-azide can be used as a fluorescent linker in the synthesis of PROTACs. The modular nature of PROTACs allows for the synthesis of a library of compounds with different linkers to optimize degradation efficiency. The use of a fluorescent linker like Pyrene-PEG2-azide facilitates the study of PROTAC mechanism of action, including cellular uptake, target engagement, and ternary complex formation.
Signaling Pathways and Experimental Workflows
The primary workflow involving Pyrene-PEG2-azide is in the construction and evaluation of PROTACs.
Caption: Workflow for PROTAC synthesis and evaluation using Pyrene-PEG2-azide.
This workflow illustrates the synthesis of a fluorescent PROTAC using Pyrene-PEG2-azide via click chemistry, followed by its application in cellular assays to determine its efficacy in promoting the degradation of a target protein. The intrinsic fluorescence of the pyrene linker allows for direct measurement of cellular uptake and can be utilized in various biophysical assays to study target engagement.
